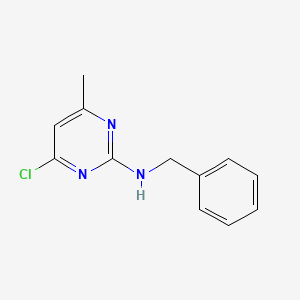

N-benzyl-4-chloro-6-methylpyrimidin-2-amine

CAS No.: 25710-11-6

Cat. No.: VC6900439

Molecular Formula: C12H12ClN3

Molecular Weight: 233.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25710-11-6 |

|---|---|

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.7 |

| IUPAC Name | N-benzyl-4-chloro-6-methylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C12H12ClN3/c1-9-7-11(13)16-12(15-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) |

| Standard InChI Key | CXCLPGFYAWUDEC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NCC2=CC=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

N-Benzyl-4-chloro-6-methylpyrimidin-2-amine belongs to the pyrimidine family, a class of aromatic heterocycles with two nitrogen atoms at positions 1 and 3. Its molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol . The compound’s structure comprises:

-

A pyrimidine core with a chlorine atom at position 4 and a methyl group at position 6.

-

A benzylamine substituent (-NH-CH₂-C₆H₅) at position 2.

Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 25710-11-6 | |

| IUPAC Name | N-Benzyl-4-chloro-6-methylpyrimidin-2-amine | |

| SMILES | CC1=CC(=NC(=N1)NCC2=CC=CC=C2)Cl | |

| InChIKey | CXCLPGFYAWUDEC-UHFFFAOYSA-N | |

| ChEMBL ID | CHEMBL4083674 |

The compound’s crystal structure (CCDC 648756) was resolved via X-ray diffraction, revealing a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 15.34 Å, c = 10.48 Å, and β = 108.7° . The benzyl group adopts a staggered conformation relative to the pyrimidine ring, minimizing steric hindrance.

Synthesis and Production

Precursor Synthesis

The synthesis of N-benzyl-4-chloro-6-methylpyrimidin-2-amine typically begins with the preparation of 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), a key intermediate. Erkin et al. (2015) reported a 54% yield for this precursor via refluxing isocytosine (4-amino-6-methylpyrimidin-2-ol) with phosphorus oxychloride (POCl₃) at 105–110°C . The reaction mechanism involves electrophilic chlorination at position 4, followed by dehydroxylation:

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.69 g/mol | |

| Density | 1.4 ± 0.1 g/cm³ (estimated) | |

| Melting Point | 182–188°C (precursor) | |

| Boiling Point | 326 ± 34°C (precursor) | |

| LogP (Partition Coefficient) | 3.2 (predicted) |

The compound exhibits moderate solubility in organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility due to its hydrophobic benzyl group.

Stability and Reactivity

-

Thermal Stability: Stable at room temperature but may decompose above 250°C.

-

Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases due to the labile C-Cl bond .

-

Reactivity: The chlorine atom at position 4 is amenable to nucleophilic substitution, enabling further functionalization (e.g., Suzuki coupling) .

Structural Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 4.65 (s, 2H, CH₂), 6.50 (s, 1H, NH), 7.25–7.35 (m, 5H, Ar-H), 8.10 (s, 1H, Py-H) .

-

¹³C NMR (100 MHz, CDCl₃): δ 21.5 (CH₃), 45.2 (CH₂), 113.4 (C-Cl), 128.1–137.8 (Ar-C), 158.9 (C=N) .

Crystallographic Analysis

The crystal structure (CCDC 648756) confirms a planar pyrimidine ring with dihedral angles of 85.2° between the benzyl and pyrimidine planes. Hydrogen bonds between the amine group and chlorine atom stabilize the lattice (N-H···Cl distance: 2.98 Å) .

Research Applications

Medicinal Chemistry

N-Benzyl-4-chloro-6-methylpyrimidin-2-amine is explored as a pharmacophore in drug discovery. Its pyrimidine core mimics purine bases, enabling interactions with enzymes and receptors. While direct biological data are scarce, its ChEMBL listing (CHEMBL4083674) suggests ongoing screening for kinase or protease inhibition .

Material Science

The compound’s rigid aromatic structure makes it a candidate for metal-organic frameworks (MOFs) and liquid crystals. Its chlorine atom facilitates coordination with transition metals (e.g., Pd, Cu) .

Synthetic Intermediate

It serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume